2-Bromo-5-chloro-3-methylpyrazine

Descripción

Significance of Pyrazine (B50134) Heterocycles in Contemporary Chemical Research

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a structural motif found in numerous natural products and synthetic compounds of significant biological and industrial importance. mdpi.comtsijournals.comthieme-connect.de Its derivatives are integral to the food and fragrance industries and have demonstrated compelling activities in medicinal chemistry, including anticancer and antituberculosis properties. mdpi.comtsijournals.com The electron-deficient nature of the pyrazine ring, coupled with its ability to act as a bridging ligand, imparts unique chemical and physicochemical properties to molecules containing this scaffold. researchgate.netrsc.org This has led to their widespread use as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. tsijournals.comresearchgate.netnih.gov The World Health Organization's 2019 Model List of Essential Medicines includes four drugs containing the pyrazine scaffold: amiloride, bortezomib, paritaprevir, and pyrazinamide. mdpi.com

Overview of Halogenated Pyrazine Scaffolds

The introduction of halogen atoms onto the pyrazine ring creates a class of compounds known as halogenated pyrazines, which serve as versatile intermediates in organic synthesis. rsc.org The presence of halogens, such as bromine and chlorine, enhances the utility of the pyrazine scaffold, particularly in the development of pharmaceuticals and agrochemicals. cymitquimica.com Halogenated pyrazines are popular substrates for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, which are powerful methods for forming carbon-carbon bonds. rsc.org The reactivity of the halogen substituent is influenced by its nature and position on the pyrazine ring. For instance, a bromine atom is generally more reactive than a chlorine atom in nucleophilic substitution and cross-coupling reactions. This differential reactivity allows for selective functionalization of polyhalogenated pyrazines.

Research Context for 2-Bromo-5-chloro-3-methylpyrazine within Organic Synthesis and Applied Chemistry

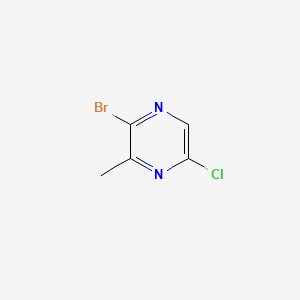

This compound, with the chemical formula C5H4BrClN2, is a specialized heterocyclic compound that has garnered attention as a key intermediate in the synthesis of fine chemicals and pharmaceuticals. innospk.comnih.gov Its structure, featuring a pyrazine ring substituted with a bromine atom at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position, provides a unique combination of reactive sites. innospk.com This specific arrangement of substituents allows for a range of chemical transformations, making it a valuable building block for creating more complex molecular architectures. The bromine atom at the C2 position is particularly susceptible to nucleophilic attack and is more reactive than the chlorine atom at the C5 position, enabling regioselective modifications. This compound is utilized in the production of specialty chemicals and materials and is investigated for its potential as a cornerstone in drug development.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in various synthetic procedures.

| Property | Value |

| CAS Number | 1260664-82-1 |

| Molecular Formula | C5H4BrClN2 |

| Molecular Weight | 207.456 g/mol |

| Appearance | Light yellow solid |

| Boiling Point | 223.3±35.0 °C at 760 mmHg |

| Density | 1.7±0.1 g/cm³ |

| Purity | Typically ≥ 98.00% |

This data is compiled from multiple sources. innospk.comnih.govchemsrc.com

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

| Technique | Description |

| ¹H and ¹³C NMR Spectroscopy | Confirms the positions of the methyl, bromo, and chloro substituents on the pyrazine ring. |

| High-Resolution Mass Spectrometry (HRMS) | Verifies the exact molecular weight and elemental composition of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound, often using reverse-phase chromatography with UV detection. |

This information is based on standard analytical methods for organic compounds.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step procedures starting from pyrazine precursors. Halogenation and substitution reactions are key steps in its formation. For instance, the bromination of 5-chloro-3-methylpyrazine using a suitable brominating agent like N-bromosuccinimide (NBS) can yield the target compound.

The reactivity of this compound is characterized by the differential reactivity of its two halogen substituents. The bromine atom at the 2-position is more labile and thus more readily participates in nucleophilic substitution and cross-coupling reactions compared to the chlorine atom at the 5-position. This allows for selective functionalization, such as in Suzuki-Miyaura coupling reactions where the bromine is selectively replaced.

Applications in Synthetic Chemistry

The primary application of this compound is as an intermediate in organic synthesis. innospk.com Its unique structure and reactivity make it a valuable precursor for the synthesis of more complex molecules with potential applications in:

Pharmaceuticals: The pyrazine core is a common feature in drugs targeting a variety of diseases. mdpi.com This compound serves as a building block for novel pharmaceutical agents. innospk.com

Agrochemicals: Halogenated heterocycles are frequently used in the development of new pesticides and herbicides. researchgate.net

Fine Chemicals and Materials Science: It is used in the production of specialty chemicals and advanced materials. innospk.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-chloro-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXSLISYCFTQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855734 | |

| Record name | 2-Bromo-5-chloro-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260664-82-1 | |

| Record name | 2-Bromo-5-chloro-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2 Bromo 5 Chloro 3 Methylpyrazine

Nucleophilic Aromatic Substitution Pathways on 2-Bromo-5-chloro-3-methylpyrazine

Nucleophilic aromatic substitution (SNA) is a principal reaction pathway for this compound, owing to the electron-withdrawing character of the two nitrogen atoms in the pyrazine (B50134) ring, which activates the ring towards nucleophilic attack. libretexts.org This process typically follows an addition-elimination mechanism where a nucleophile adds to the ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.org

Reactivity of Bromine and Chlorine Substituents

In nucleophilic aromatic substitution reactions, the relative reactivity of the halogen substituents is a critical factor. Generally, the bromine atom at the C2 position is more susceptible to substitution than the chlorine atom at the C5 position. This enhanced reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the bromide ion a better leaving group.

The positions of the halogen substituents on the pyrazine ring also influence their reactivity. The electron-withdrawing nature of the pyrazine nitrogens significantly acidifies the ring protons, facilitating nucleophilic attack. The bromo and chloro groups further reduce the electron density on the ring.

Experimental studies on related dihalogenated pyrazines have shown that selective substitution can be achieved by controlling reaction conditions such as temperature and the nature of the nucleophile. For instance, in reactions with ammonia (B1221849) or amines, the more labile bromine atom is preferentially displaced.

Influence of the Methyl Group on Reaction Selectivity

The methyl group at the C3 position exerts a notable influence on the regioselectivity of nucleophilic aromatic substitution reactions. Its electron-donating nature can modulate the electronic properties of the adjacent carbon atoms. However, its primary role in selectivity is often steric. The methyl group can hinder the approach of a nucleophile to the adjacent C2-bromo position, potentially directing the attack towards the more sterically accessible C5-chloro position under certain conditions.

In the context of related substituted pyrazines, steric hindrance from alkyl groups has been observed to slow down substitution at adjacent positions. This effect can be exploited to achieve regioselective functionalization of the pyrazine core.

Electrophilic Substitution Reactions on the Pyrazine Ring System

Electrophilic aromatic substitution on the pyrazine ring is generally difficult due to the ring's electron-deficient character, a consequence of the two electronegative nitrogen atoms. These nitrogen atoms deactivate the ring towards attack by electrophiles. However, the presence of activating groups, such as the methyl group in this compound, can facilitate electrophilic substitution to some extent.

The methyl group, being an electron-donating group, can direct electrophilic attack to specific positions on the ring. Despite this, the deactivating effect of the two nitrogen atoms and the two halogen substituents generally makes electrophilic substitution reactions on this compound challenging and less common than nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and this compound is a versatile substrate for these transformations. beilstein-journals.org The differential reactivity of the bromo and chloro substituents allows for selective and sequential couplings.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.orgtcichemicals.com In the case of this compound, the greater reactivity of the C-Br bond allows for selective coupling at the C2 position.

This selectivity enables the introduction of a wide range of aryl, heteroaryl, or vinyl groups at this position while leaving the C5-chloro substituent intact for subsequent transformations. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₃PO₄ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Arylboronic Acids

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-chloro-3-methyl-2-phenylpyrazine | Moderate to Good |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-chloro-2-(4-methoxyphenyl)-3-methylpyrazine | Moderate to Good |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-chloro-3-methyl-2-(thiophen-3-yl)pyrazine | Moderate to Good |

Note: This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions involving similar substrates. mdpi.com

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. mdpi.com Similar to the Suzuki-Miyaura coupling, the reaction with this compound can be performed selectively at the C2 position. google.com

This reaction allows for the introduction of primary or secondary amines, anilines, or other nitrogen-containing nucleophiles. The choice of palladium catalyst and ligand is crucial for achieving high yields and good selectivity. Commonly used catalysts include Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos or BINAP. beilstein-journals.org The steric hindrance from the methyl group at C3 can enhance the regioselectivity of the amination at the C2 position.

Table 2: Examples of Buchwald-Hartwig Amination Reactions

| Amine | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Morpholine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 4-(5-chloro-3-methylpyrazin-2-yl)morpholine |

| Aniline (B41778) | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | N-(5-chloro-3-methylpyrazin-2-yl)aniline |

| Benzylamine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | N-benzyl-5-chloro-3-methylpyrazin-2-amine |

Note: This table is illustrative and based on general conditions for Buchwald-Hartwig amination reactions. beilstein-journals.orggoogle.com

Applications of 2 Bromo 5 Chloro 3 Methylpyrazine in Medicinal Chemistry Research

Utilization as a Key Intermediate in Pharmaceutical Development

2-Bromo-5-chloro-3-methylpyrazine serves as a crucial intermediate in the synthesis of more complex molecules for pharmaceutical applications. The presence of two different halogen atoms, bromine and chlorine, on the pyrazine (B50134) ring allows for selective and sequential reactions, a key advantage in the construction of intricate molecular architectures. innospk.com Chemists can exploit the differential reactivity of the C-Br and C-Cl bonds to introduce various functional groups through reactions like nucleophilic substitution and cross-coupling. cymitquimica.com

This strategic functionalization is central to the development of new drugs. For instance, the pyrazine core is a common feature in compounds designed to act on the central nervous system and in antimicrobial agents. innospk.com The versatility of this compound makes it a sought-after starting material for creating libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.

Synthesis of Bioactive Compounds Targeting Diverse Therapeutic Areas

The structural framework of this compound has been instrumental in the synthesis of a wide range of bioactive compounds. Its adaptability allows for the creation of molecules with diverse pharmacological activities.

Antimicrobial and Antitubercular Agents

The pyrazine ring is a well-established pharmacophore in antimicrobial and antitubercular drugs. tsijournals.com Pyrazinamide, a cornerstone of tuberculosis treatment, is a notable example. tsijournals.com Researchers have utilized this compound to synthesize novel pyrazine derivatives with the aim of combating drug-resistant strains of Mycobacterium tuberculosis. tsijournals.comresearchgate.net The rationale behind this approach is that modifications to the pyrazine core can lead to compounds that are effective against resistant bacteria. core.ac.uk Studies have explored how different substituents on the pyrazine ring, introduced via the reactive sites of this compound, can enhance antibacterial and antitubercular potency. tsijournals.com

Anticancer Agents

In the field of oncology, pyrazine derivatives have shown promise as anticancer agents. tsijournals.comnih.gov The unique electronic properties of the pyrazine ring, further modulated by the halogen and methyl substituents in this compound, can be leveraged to design molecules that interact with specific targets in cancer cells. For example, this intermediate can be used to synthesize compounds that inhibit enzymes crucial for cancer cell growth and survival. nih.gov The ability to systematically modify the structure allows for the optimization of anticancer activity and selectivity.

Compounds for Neurological and Infectious Diseases

The pyrazine scaffold is a recurring motif in drugs targeting neurological disorders and various infectious diseases. innospk.comchemimpex.com this compound serves as a key starting material in the synthesis of compounds aimed at treating these conditions. chemimpex.com For instance, derivatives of this compound have been investigated for their potential to modulate the activity of receptors and enzymes in the central nervous system. innospk.com In the context of infectious diseases beyond tuberculosis, the pyrazine core can be elaborated to create novel antiviral and antifungal agents.

Development of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in cancer therapy. nih.gov The development of kinase inhibitors often involves the use of heterocyclic scaffolds like pyrazine. chemicalbook.comgoogle.com this compound can be employed in the synthesis of novel kinase inhibitors. chemicalbook.com The strategic placement of substituents on the pyrazine ring allows for fine-tuning the binding affinity and selectivity of these inhibitors for their target kinases. google.com For example, it can be a precursor for synthesizing pyrazinopyrazine derivatives which have shown potential as kinase inhibitors. google.com

Structure-Activity Relationship (SAR) Studies of Pyrazine-Based Therapeutics

The systematic exploration of halogenated pyrazines like this compound has been crucial for establishing structure-activity relationships (SAR). SAR studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a molecule influences its biological activity. rsc.org

Applications of 2 Bromo 5 Chloro 3 Methylpyrazine in Agrochemical Research

Formulation of Herbicides and Fungicides for Crop Protection

Research into pyrazine (B50134) derivatives has demonstrated their significant potential in controlling unwanted vegetation and fungal pathogens. The core pyrazine structure, which can be derived from intermediates like 2-Bromo-5-chloro-3-methylpyrazine, is a key component in various compounds designed to protect crops.

Herbicidal Formulations: Substituted pyrazine-2-carboxylic acid amides, or pyrazine carboxamides, have been a focus of herbicidal research. These compounds often function by inhibiting essential biological processes in target weeds, such as photosynthetic electron transport. nih.govsciforum.net For instance, studies on various N-phenylpyrazine-2-carboxamides have shown that their efficacy is influenced by the specific substituents on both the pyrazine and phenyl rings. researchgate.net The most effective of one studied series, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, demonstrated a half-maximal inhibitory concentration (IC50) of 51 μmol∙L⁻¹ for inhibiting photosynthetic electron transport in spinach chloroplasts. nih.gov Another compound, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide, was highly effective in reducing chlorophyll (B73375) content in Chlorella vulgaris, with an IC50 of 44 μmol∙L⁻¹. nih.gov These findings underscore the utility of the pyrazine scaffold in creating potent herbicides.

Fungicidal Formulations: The pyrazine carboxamide structure is also integral to the development of new fungicides. A notable example is Pyraziflumid, a novel Succinate Dehydrogenase Inhibitor (SDHI) fungicide. nih.gov This class of fungicides acts by disrupting the mitochondrial respiration of pathogenic fungi. The chemical structure of Pyraziflumid is characterized by a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) group. nih.gov The development of such compounds highlights the adaptability of the pyrazine core in creating active ingredients capable of controlling a wide spectrum of plant diseases. nih.gov The substitution pattern on the pyrazine ring is critical; for example, replacing a chloro-substituent with a trifluoromethyl group was found to drastically enhance fungicidal activity against pathogens like wheat brown rust and barley powdery mildew by more than tenfold. nih.gov

Table 1: Examples of Biologically Active Pyrazine Carboxamide Derivatives

| Compound Class | Example Compound | Target Application | Mechanism of Action |

|---|---|---|---|

| Herbicidal | 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Weed Control | Inhibition of Photosynthetic Electron Transport nih.gov |

| Herbicidal | 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Algae/Weed Control | Reduction of Chlorophyll Content nih.gov |

Synthesis of Novel Agrochemical Lead Structures

The primary value of this compound in agrochemical research lies in its function as a starting material or key intermediate for synthesizing novel lead structures. The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the pyrazine ring allows for selective and sequential chemical reactions, providing a pathway to diverse and complex final molecules.

The synthesis of pyrazine carboxamides typically involves the condensation of a pyrazine-2-carboxylic acid chloride with an appropriate amine. sciforum.netresearchgate.net An intermediate like this compound can be chemically transformed into a corresponding pyrazine-2-carboxylic acid derivative. For example, the bromine or chlorine atom can be replaced through cross-coupling reactions or other substitutions to introduce different functional groups, which in turn modify the biological activity of the final compound.

A general synthetic route to create these agrochemical leads is outlined below:

Functionalization of the Pyrazine Ring: Starting with an intermediate like this compound, one of the halogen atoms can be selectively replaced. For instance, the bromine atom is often more reactive in certain cross-coupling reactions than the chlorine atom, allowing for precise chemical modifications.

Formation of the Carboxylic Acid: The methyl group or one of the halogens can be converted into a carboxylic acid group (-COOH), a necessary step for creating the amide bond.

Activation to Acyl Chloride: The resulting pyrazine-2-carboxylic acid is then treated with a reagent like thionyl chloride (SOCl₂) to form the more reactive pyrazine-2-carbonyl chloride. sciforum.net

Amide Formation: The final step is the reaction of the pyrazine-2-carbonyl chloride with a selected substituted aniline (B41778) or another amine to form the target N-substituted pyrazine-2-carboxamide. researchgate.net

This synthetic versatility allows chemists to create large libraries of related compounds with varied substituents, which can then be screened for herbicidal, fungicidal, or insecticidal activity. The discovery of Pyraziflumid, for example, involved the synthesis and testing of various N-(biphenyl-2-yl)pyrazine-2-carboxamides to optimize fungicidal performance. nih.gov

Table 2: Key Synthetic Intermediates and Final Agrochemical Scaffolds

| Starting Intermediate | Key Functional Group | Reaction Type | Resulting Agrochemical Scaffold |

|---|---|---|---|

| This compound | Bromo, Chloro, Methyl | Substitution, Oxidation, Condensation | Substituted N-phenylpyrazine-2-carboxamides nih.govresearchgate.net |

Development of Integrated Pest Management Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant varieties. Chemical controls are used only when needed and are selected to be as specific as possible to minimize risks to non-target organisms and the environment.

The development of novel agrochemicals from intermediates like this compound contributes significantly to IPM programs. By enabling the synthesis of highly selective herbicides and fungicides, such research provides tools that align with the core principles of IPM.

Target Specificity: Research into pyrazine carboxamides allows for the fine-tuning of molecular structures to target specific enzymes or biological pathways in a narrow range of species. nih.gov For example, developing a fungicide that is highly effective against a particular fungal pathogen but has minimal impact on beneficial soil microbes is a key goal of IPM.

Novel Modes of Action: The discovery of new chemical classes with unique modes of action, such as the SDHI fungicide Pyraziflumid, is critical for managing pesticide resistance. nih.gov When pests or pathogens develop resistance to one class of chemicals, having alternatives with different targets is essential for a sustainable IPM program.

While this compound itself is not applied in the field, its role in the synthetic pipeline allows for the continuous innovation of chemical tools that are more compatible with sophisticated and environmentally conscious IPM strategies.

Applications of 2 Bromo 5 Chloro 3 Methylpyrazine in Material Science

Incorporation into Polymeric Systems

There is currently no specific data available in scientific literature detailing the incorporation of 2-Bromo-5-chloro-3-methylpyrazine into polymeric systems.

Development of Advanced Coatings

Research on the use of this compound in the development of advanced coatings has not been identified in publicly accessible databases.

Synthesis of Functional Materials

While pyrazine (B50134) derivatives are used in the synthesis of functional materials, there is no specific information available regarding the use of this compound for this purpose.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 2-bromo-5-chloro-3-methylpyrazine. Both ¹H NMR and ¹³C NMR are utilized to confirm the precise arrangement of atoms and substituents on the pyrazine (B50134) ring.

In principle, the ¹H NMR spectrum would be expected to show a singlet for the single proton on the pyrazine ring and another singlet for the protons of the methyl group. The chemical shifts of these signals are influenced by the electronegative bromine and chlorine atoms, providing definitive information about their positions relative to the methyl group and the ring proton. Similarly, the ¹³C NMR spectrum provides data on the carbon skeleton, with distinct signals for each of the five carbon atoms in the molecule, including the methyl carbon and the four carbons of the pyrazine ring. The specific chemical shifts help to confirm the locations of the bromo, chloro, and methyl substituents.

While detailed spectral data for this compound itself is not widely published, its role as a starting material in the synthesis of more complex molecules, such as SHP2 phosphatase inhibitors, is well-documented. amazonaws.comgoogle.comgoogle.com In these studies, NMR spectroscopy is routinely used to characterize the final products, confirming the successful incorporation of the this compound moiety. amazonaws.comgoogle.com

Table 1: Application of NMR Spectroscopy for this compound

| Technique | Purpose | Expected Findings |

|---|---|---|

| ¹H NMR | Confirms proton environment and substituent positions. | Aromatic proton singlet, methyl group singlet. |

| ¹³C NMR | Elucidates the carbon framework of the molecule. | Distinct signals for all five carbon atoms, confirming substituent placement. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for verifying the molecular weight and elemental composition of this compound. With a molecular formula of C₅H₄BrClN₂, the compound has a calculated molecular weight of approximately 207.46 g/mol .

High-Resolution Mass Spectrometry (HRMS) is often employed to determine the precise mass of the molecule, which can confirm its elemental formula. The presence of bromine and chlorine atoms gives rise to a characteristic isotopic pattern in the mass spectrum, which serves as a clear indicator of the compound's identity. The bromine isotopes (⁷⁹Br and ⁸¹Br) have a near 1:1 natural abundance, while chlorine isotopes (³⁵Cl and ³⁷Cl) have a roughly 3:1 abundance. This results in a distinctive M, M+2, and M+4 peak pattern for the molecular ion.

Liquid Chromatography-Mass Spectrometry (LC-MS) is also frequently used, particularly in monitoring reactions where this compound is a reactant. google.comgoogleapis.com

Table 2: Mass Spectrometry Data for this compound

| Technique | Purpose | Key Information |

|---|---|---|

| Mass Spec. | Molecular Weight Confirmation | ~207.46 g/mol |

| HRMS | Elemental Composition Verification | Confirms C₅H₄BrClN₂ formula |

| Isotopic Pattern | Identification of Halogens | Characteristic pattern due to Br and Cl isotopes |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC, UPLC, TLC)

Chromatographic methods are essential for assessing the purity of this compound and for analyzing mixtures during its synthesis and subsequent reactions.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. A common approach involves reverse-phase chromatography coupled with a UV detector, often set at a wavelength of 254 nm. This method is capable of separating the target compound from starting materials, byproducts, and other impurities, allowing for purity levels, often required to be above 95% or 98%, to be accurately quantified. HPLC is also used to monitor the progress of reactions involving this compound. googleapis.com

Gas Chromatography (GC) , frequently paired with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile compounds like pyrazine derivatives. It is used in the synthesis and characterization of related structures. googleapis.com

Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks, for instance, during purification by column chromatography.

Table 3: Chromatographic Methods for this compound Analysis

| Technique | Application | Common Parameters/Findings |

|---|---|---|

| HPLC | Purity assessment and reaction monitoring. googleapis.com | Reverse-phase column with UV detection (e.g., 254 nm). |

| GC-MS | Analysis of volatile derivatives and reaction mixtures. googleapis.com | Separation based on boiling point and polarity, with MS for identification. |

| TLC | Quick qualitative analysis and reaction tracking. | Silica (B1680970) gel plates with visualization under UV light. |

Spectroscopic Methods (e.g., UV-Vis, IR) for Functional Group Identification

While specific data for this compound is not extensively detailed in the searched literature, other spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve complementary roles in its characterization.

Infrared (IR) Spectroscopy would be used to identify the presence of specific functional groups and bonds. The spectrum would be expected to show characteristic absorption bands for C-H stretching and bending from the methyl group and the aromatic ring. Vibrations corresponding to the C-N bonds within the pyrazine ring, as well as C-Cl and C-Br bonds, would also be present in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The pyrazine ring, being an aromatic system, will absorb UV light, and the position and intensity of the absorption maxima can be used as a supplementary method for identification and quantification. The use of ultraviolet spectroscopy has been noted in the general characterization of related materials. google.com

Future Directions and Challenges in 2 Bromo 5 Chloro 3 Methylpyrazine Research

Exploration of Environmentally Benign Synthetic Routes

The current production of 2-bromo-5-chloro-3-methylpyrazine is described as involving sophisticated synthetic routes, which often implies multi-step processes with potentially hazardous reagents and significant waste generation. innospk.com The future of its synthesis lies in the adoption of green chemistry principles. Research in the broader field of pyrazine (B50134) synthesis is already moving towards more eco-friendly methods, which can serve as a guide for this specific compound. researchgate.netresearchgate.net

Key areas for development include:

Catalytic Halogenation: Moving away from stoichiometric halogenating agents like molecular bromine to catalytic systems can reduce waste and improve safety.

Flow Chemistry: Continuous flow processes offer better control over reaction parameters, can improve yields and safety, and are more easily scalable than traditional batch reactions. innospk.com

Alternative Solvents: Replacing hazardous chlorinated solvents with greener alternatives like bio-derived solvents or even water, where feasible, would significantly improve the environmental profile of the synthesis.

Biocatalysis: The use of enzymes for selective synthesis is a growing field in chemical production and could offer highly specific and environmentally friendly routes to pyrazine derivatives. elsevierpure.com

Computational Chemistry and Molecular Modeling for Reaction Prediction and Drug Design

While this compound is used as an intermediate in drug development, specific computational studies on this molecule are not widely published. The future in this area will likely involve the use of computational tools to predict its properties and guide its application in drug design.

Potential applications of computational chemistry include:

Reaction Mechanism and Prediction: Density Functional Theory (DFT) and other methods can be used to model reaction pathways for the synthesis of this compound, helping to optimize conditions and predict outcomes.

Structure-Activity Relationship (SAR) Studies: Computational models can help elucidate how the specific arrangement of the bromo, chloro, and methyl groups on the pyrazine ring influences its biological activity.

Virtual Screening and Docking: In drug discovery, this compound or its derivatives could be virtually screened against libraries of biological targets to identify potential new therapeutic applications. Molecular docking studies can predict the binding affinity and mode of interaction with proteins, such as enzymes or receptors.

Discovery of Novel Biological Targets for Pyrazine Derivatives

The pyrazine scaffold is a well-known pharmacophore present in numerous biologically active compounds, with applications ranging from anticancer to antimicrobial agents. tsijournals.com Halogenated pyrazines, in particular, have garnered attention for their potential antimicrobial and anticancer properties. The biological activity of these compounds is thought to arise from their interaction with a variety of molecular targets, including enzymes and receptors.

Future research will likely focus on:

High-Throughput Screening: Testing this compound and its derivatives against a wide array of biological targets to uncover new therapeutic potentials.

Target Identification and Validation: For any observed biological activity, identifying the specific molecular target is crucial. This can be achieved through techniques like affinity chromatography and proteomics.

Mechanism of Action Studies: Once a target is identified, detailed studies are needed to understand how the compound modulates the target's function at a molecular level.

Development of Multifunctional Materials Incorporating Pyrazine Moieties

The pyrazine ring is not only important in pharmaceuticals but also in materials science. Its electron-deficient nature makes it a useful component in organic electronic materials. While there is no specific research on the use of this compound in this context, the broader field of pyrazine-based materials suggests future possibilities. researchgate.netresearchgate.net

Potential areas of exploration include:

Organic Electronics: The pyrazine moiety can be incorporated into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Sensors: The nitrogen atoms in the pyrazine ring can act as binding sites for metal ions or other analytes, making pyrazine-containing materials candidates for chemical sensors.

Metal-Organic Frameworks (MOFs): Pyrazine derivatives can be used as ligands to construct MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Challenges in Synthetic Accessibility and Cost-Effective Production for Industrial Applications

A significant hurdle for the widespread industrial use of a specialized chemical like this compound is its synthetic accessibility and cost. The current market price reflects a complex, likely multi-step synthesis. sigmaaldrich.com

The primary challenges include:

Regioselectivity: The controlled introduction of three different substituents (bromo, chloro, and methyl) at specific positions on the pyrazine ring can be difficult to achieve with high selectivity, often leading to isomeric impurities and lower yields.

Cost of Raw Materials: The starting materials for complex heterocyclic syntheses can be expensive.

Process Optimization and Scale-Up: Translating a laboratory-scale synthesis to an industrial scale often presents challenges in terms of safety, efficiency, and cost.

Addressing these challenges through the development of more efficient, selective, and greener synthetic routes will be critical for the future industrial application of this compound.

Q & A

Q. What are the common synthetic routes for 2-Bromo-5-chloro-3-methylpyrazine, and how can reaction conditions influence product yield?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions on pyrazine derivatives. For example, bromination of 5-chloro-3-methylpyrazine using reagents like bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in solvents such as DCM or CCl₄ can yield the target compound. Reaction optimization requires monitoring pH, temperature, and stoichiometry to minimize side products like di-brominated analogs. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is recommended .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl at C3, bromo at C2, chloro at C5) .

- Mass Spectrometry (HRMS) : To verify molecular weight (C₅H₄BrClN₂, MW: 221.47 g/mol) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What solvents and storage conditions are optimal for handling this compound?

- Methodological Answer : Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis. Store under inert gas (Ar/N₂) at -20°C in amber vials to avoid light-induced degradation. Stability studies suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How does the reactivity of this compound compare to analogs in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom at C2 is more reactive toward nucleophiles (e.g., amines, thiols) compared to the chlorine at C5 due to lower bond dissociation energy. For example, Suzuki-Miyaura coupling with arylboronic acids selectively replaces bromine under Pd catalysis (Pd(PPh₃)₄, K₂CO₃, 80°C). Computational DFT studies (e.g., Gaussian 09) can model charge distribution to predict regioselectivity .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–10°C) reduce polysubstitution .

- Protecting Groups : Temporarily protect the methyl group at C3 using TMSCl to prevent unwanted alkylation .

- Catalyst Screening : Use Pd/XPhos for selective cross-coupling, minimizing dehalogenation byproducts .

Q. How can researchers evaluate the biological activity of derivatives synthesized from this compound?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Molecular Docking : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., kinases, topoisomerases) .

Q. What computational tools are effective for studying the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-31G(d) basis sets. Software: Gaussian 16 .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (TIP3P) with GROMACS .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for bromination: How to troubleshoot?

- Methodological Answer : Variability often arises from trace moisture or oxygen. Solutions:

- Strict Anhydrous Conditions : Use Schlenk lines and molecular sieves .

- In Situ Monitoring : ReactIR or TLC to track reaction progress and adjust reagent stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.